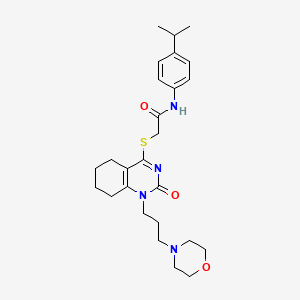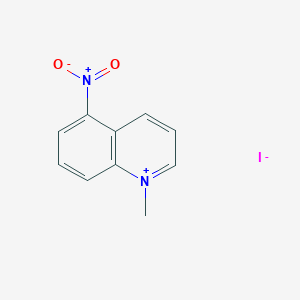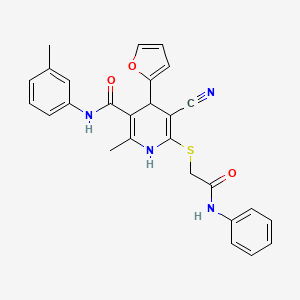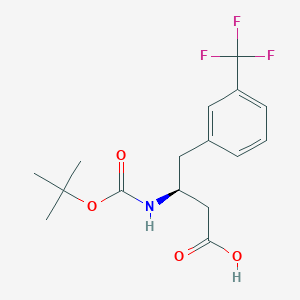
2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes and their potential therapeutic uses. For instance, N-substituted benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases and kynurenine 3-hydroxylase, which are important targets in the treatment of diseases such as glaucoma and neurodegenerative disorders, respectively .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. In the case of the compound , the synthesis would likely involve the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with 2-bromobenzenesulfonyl chloride. The synthesis of similar compounds has been reported, where benzenesulfonamides are synthesized by reactions involving sulfonyl chlorides and amines in the presence of a base . The efficiency of these reactions can be influenced by various factors, including reaction solvents and conditions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. These methods provide detailed information about the crystal system, space group, unit cell parameters, and the dihedral angles between benzene rings . The molecular structure is often stabilized by hydrogen bonds, as well as C-H...O and C-H...π interactions, which are crucial for the biological activity of these compounds .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions due to the presence of the sulfonamide group and the aromatic system. They can undergo electrophilic aromatic substitution reactions, such as bromination, to introduce additional functional groups that can modulate their biological activity . The reactivity of the benzenesulfonamide can be further explored through reactions like amidation, which is commonly used for the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings and the nature of the sulfonamide group. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to analyze the electrostatic potential and frontier molecular orbitals of the molecule. These calculations help in understanding the reactivity and interaction of the compound with biological targets . Vibrational frequency analysis can also provide insights into the physicochemical properties of the molecule .
Safety and Hazards
Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor consulted immediately. Following skin contact, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJZFSCWULJGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)



![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)


![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)
![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)
